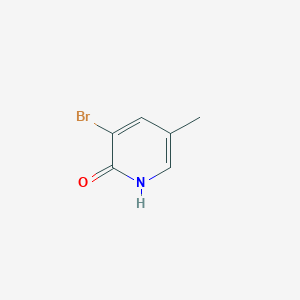

3-Bromo-2-hydroxy-5-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBRMXVUQOVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395569 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-02-9 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylpyridine, a key intermediate in various chemical syntheses. The document details its chemical and physical properties, safety and handling guidelines, and its significant applications in pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique structure, featuring bromine and hydroxyl functional groups, makes it a versatile reagent in organic synthesis.[1]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [3] |

| Molecular Weight | 188.02 g/mol | [3] |

| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [3] |

| Synonyms | This compound | [3] |

| Appearance | Powder to crystal, solid | [2] |

| Boiling Point | 324.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.95 ± 0.10 (Predicted) | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)[3]

-

Serious Eye Damage (Category 1)[3]

-

Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Store in a dark, inert atmosphere at room temperature.[2]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][4][5]

-

Agrochemicals: It is utilized in the formulation of agrochemicals, including herbicides and fungicides.[1][4][5]

-

Material Science: Its chemical properties are explored for creating advanced materials like polymers and coatings.[1][4]

-

Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding.[4][5]

Caption: Applications of this compound.

Experimental Protocols

Generalized Synthetic Workflow:

A plausible synthesis route starts from 2-amino-3-bromo-5-methylpyridine.

-

Diazotization: The starting amine is dissolved in an acidic aqueous solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Hydrolysis: The diazonium salt solution is then gently warmed, leading to the evolution of nitrogen gas and the substitution of the diazonium group with a hydroxyl group, yielding the desired this compound.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

Caption: Generalized synthetic workflow for this compound.

References

3-Bromo-2-hydroxy-5-methylpyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-hydroxy-5-methylpyridine

Introduction

This compound is a substituted pyridine derivative recognized for its pivotal role as a versatile intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring bromine and hydroxyl functional groups on a methyl-substituted pyridine ring, imparts valuable reactivity and makes it a key building block in the development of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. This compound is particularly significant in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted at the C3, C2, and C5 positions with a bromo, a hydroxyl, and a methyl group, respectively. A critical feature of this molecule is its existence in a tautomeric equilibrium with its pyridinone form, 3-bromo-5-methyl-1H-pyridin-2-one. The pyridinone tautomer is often the more stable form, a common characteristic for 2-hydroxypyridines. The IUPAC name provided by PubChem, 3-bromo-5-methyl-1H-pyridin-2-one, reflects the prevalence of this keto-enol tautomerism.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [2] |

| Synonyms | 3-Bromo-2-hydroxy-5-picoline, 3-Bromo-5-methyl-2-pyridinol | [1][3] |

| CAS Number | 17282-02-9 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Exact Mass | 186.96328 Da | [2] |

| Melting Point | 156-163 °C | [1][3] |

| Appearance | Pale yellow to light brown colored powder | [1] |

| InChI Key | KHBRMXVUQOVORD-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CNC(=O)C(=C1)Br | [3] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy An FTIR spectrum has been recorded for this compound using the KBr pellet technique.[2] Key expected vibrational bands include:

-

O-H/N-H stretch: A broad band in the region of 3400-2800 cm⁻¹, characteristic of the hydroxyl group and the N-H group in the pyridinone tautomer, often involved in hydrogen bonding.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ indicates the presence of the carbonyl group in the pyridinone form.

-

C=C/C=N stretch: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region (typically 600-500 cm⁻¹) corresponding to the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its structure, the following signals can be predicted:

-

¹H NMR:

-

A singlet for the methyl group (CH₃) protons around 2.2-2.4 ppm.

-

Two aromatic protons on the pyridine ring, appearing as distinct signals (likely doublets or singlets depending on coupling) between 7.0 and 8.0 ppm.

-

A broad singlet for the O-H or N-H proton, with a chemical shift that can vary significantly depending on solvent and concentration.

-

-

¹³C NMR:

-

A signal for the methyl carbon around 15-20 ppm.

-

Five distinct signals for the pyridine ring carbons, including a downfield signal for the carbonyl carbon (C=O) if the pyridinone form dominates (around 160-170 ppm), and a signal for the carbon attached to bromine (C-Br) at approximately 90-100 ppm.

-

Mass Spectrometry (MS) The mass spectrum would be expected to show a distinctive isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The nominal molecular weight is 188 g/mol , so the molecular ion peaks would appear at m/z 187 and 189.

Table 2: Summary of Spectroscopic Data

| Technique | Data Type | Source / Method |

| FTIR | Experimental Spectrum | Instrument: Bruker Tensor 27 FT-IR, Technique: KBr Pellet[2] |

| Raman | Experimental Spectrum | Instrument: Bruker MultiRAM FT-Raman, Technique: FT-Raman[2] |

| ¹H NMR | Predicted Data | Based on chemical structure; experimental data not available in searched literature. |

| ¹³C NMR | Predicted Data | Based on chemical structure; experimental data not available in searched literature. |

| Mass Spec | Predicted Data | Based on isotopic abundance of Bromine; Monoisotopic Mass: 186.96328 Da.[2] |

Synthesis and Reactivity

A common synthetic route to 2-hydroxypyridines involves the diazotization of the corresponding 2-aminopyridine precursor, followed by hydrolysis. This general approach is applicable for the synthesis of this compound. The process starts with 2-Amino-3-bromo-5-methylpyridine, which is treated with a diazotizing agent like sodium nitrite in an acidic medium (e.g., H₂SO₄ or HCl) at low temperatures to form an unstable diazonium salt. This intermediate is then hydrolyzed in situ by warming the solution to yield the final product.

Applications in Research and Development

The utility of this compound stems from its ability to act as a versatile scaffold in organic synthesis. The hydroxyl group can be alkylated or converted to a leaving group (e.g., chloro group), while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities.

Experimental Protocols

Protocol 6.1: Synthesis via Diazotization

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of sulfuric acid (e.g., 30-40% v/v). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyridine suspension while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing.

-

Hydrolysis: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. Nitrogen gas evolution should be observed as the diazonium salt hydrolyzes.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Adjust the pH to neutral (pH ~7) using a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 6.2: FTIR Analysis using KBr Pellet Method

-

Sample Preparation: Dry IR-grade potassium bromide (KBr) in an oven at ~110 °C for 2-3 hours to remove any absorbed moisture and store it in a desiccator.[4]

-

Grinding: In an agate mortar, place approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.[5]

-

Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.[4][5]

-

Pellet Pressing: Transfer a portion of the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[6]

-

Pellet Formation: Carefully release the pressure and disassemble the die. A thin, transparent, or translucent pellet should be obtained. If the pellet is opaque, the sample concentration may be too high or the powder was not ground finely enough.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Safety and Handling

This compound is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Hazard Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Source: PubChem[2]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure that lends itself to a wide array of chemical transformations. Its significance as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science is well-established. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures is crucial for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alfa Aesar this compound, 97% 1 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.co.uk]

- 4. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. youtube.com [youtube.com]

Physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine, an important heterocyclic compound with applications in pharmaceutical and agrochemical research. This document details its structural characteristics, physicochemical parameters, reactivity, and potential biological significance, supported by available experimental data.

Core Physical and Chemical Properties

This compound, with the CAS number 17282-02-9, is a substituted pyridine derivative. A crucial aspect of its chemistry is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. Spectroscopic data and its IUPAC name, 3-bromo-5-methyl-1H-pyridin-2-one, suggest that the pyridin-2-one tautomer is the predominant form in the solid state and in polar solvents.[1][2] This equilibrium is a key determinant of its reactivity and biological interactions.

Tautomerism of this compound

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note the discrepancy in the reported melting points, which may be due to the presence of different crystalline forms or impurities. The lower range is cited by Sigma-Aldrich, while the higher range is more commonly reported by other chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 17282-02-9 | [1] |

| Appearance | Pale yellow to light brown powder/solid | [3] |

| Melting Point | 158-163 °C or 78-82 °C | [3] |

| Boiling Point | Not available | |

| pKa (estimated) | The pKa of the parent compound, 2-hydroxypyridine, is approximately 0.75 for the protonated form and 11.7 for the hydroxyl group. The substituents on this compound will influence these values. | [4][5] |

| Solubility | Soluble in methanol. Slightly soluble in water, benzene, and ether. | [6] |

| Density | 1.64 g/mL | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals would include a singlet for the methyl protons, and distinct signals for the aromatic protons on the pyridine ring. The position of the N-H proton signal in the pyridinone tautomer would be solvent-dependent. |

| ¹³C NMR | Characteristic signals for the methyl carbon, the aromatic carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift), and a signal for the carbonyl carbon in the pyridinone tautomer. |

| Infrared (IR) | The IR spectrum would be expected to show characteristic peaks for N-H stretching (in the pyridinone form), C=O stretching of the amide group (around 1650 cm⁻¹), and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the versatile pyridinone ring system.

-

Tautomerism : As previously discussed, the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is a central feature of its chemistry, influencing its aromaticity and reactivity.[2]

-

Nucleophilic Substitution : The bromine atom on the pyridine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Electrophilic Substitution : The pyridine ring can undergo electrophilic substitution, with the position of substitution directed by the existing substituents.

-

Acidity and Basicity : The pyridinone tautomer possesses both a weakly acidic N-H proton and a weakly basic carbonyl oxygen. The pKa of unsubstituted 2-hydroxypyridine is approximately 0.75 (for the protonated form) and 11.7 for the hydroxyl proton.[4][5] The electron-withdrawing bromine and electron-donating methyl group will modulate these values.

Experimental Protocols

Illustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a potential synthetic workflow for this compound, based on general synthetic strategies for substituted pyridines.

Caption: A potential synthetic workflow for the target compound.

Biological Activity and Applications in Drug Development

While specific biological targets for this compound have not been explicitly identified in the available literature, the broader class of pyridinone-containing molecules is of significant interest in medicinal chemistry. Pyridinone scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[8][9]

Derivatives of 2-pyridone have been reported to exhibit a variety of biological activities, including:

-

Anticancer

-

Antiviral

-

Antibacterial

-

Anti-inflammatory

The pyridinone moiety can act as a bioisostere for amides and phenols, and its ability to participate in hydrogen bonding makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The bromine atom in this compound can also contribute to binding affinity through halogen bonding and serves as a handle for further chemical modification in structure-activity relationship (SAR) studies.

Potential Drug Development Workflow

The following diagram outlines a logical workflow for the investigation of this compound in a drug discovery context.

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile dominated by its pyridinone tautomer. Its physicochemical properties, coupled with the reactivity of the substituted pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research is warranted to resolve the discrepancies in its reported physical properties, determine its precise pKa values, and fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Alfa Aesar this compound, 97% 1 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.co.uk]

- 4. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]

- 6. indiamart.com [indiamart.com]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

A Comprehensive Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides an in-depth look at 3-Bromo-2-hydroxy-5-methylpyridine, covering its nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature: IUPAC Name and Synonyms

The compound commonly referred to as this compound is subject to tautomerism, existing in both keto and enol forms. This leads to two valid IUPAC names. The enol form is named 3-Bromo-5-methylpyridin-2-ol . However, the keto form, 3-bromo-5-methyl-1H-pyridin-2-one , is also a correct IUPAC designation[1].

A variety of synonyms are used in literature and commercial listings to identify this compound. These include:

It is crucial to recognize these different naming conventions to ensure accurate identification and retrieval of information in databases and publications.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="IUPAC Name (Enol Form)\n3-Bromo-5-methylpyridin-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="IUPAC Name (Keto Form)\n3-bromo-5-methyl-1H-pyridin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Synonyms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="3-Bromo-5-methyl-2-pyridone", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5-Bromo-6-methyl-3-pyridinol", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="3-Bromo-5-hydroxy-2-picoline", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="is also known as"]; A -> C [label="is also known as"]; A -> D [label="has"]; D -> E; D -> F; D -> G; } Diagram of Nomenclature for this compound.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| CAS Number | 17282-02-9 | [1][2] |

| Form | Solid | [2] |

| Density (Predicted) | 1.655 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 328.2 ± 37.0 °C | [3] |

| InChI Key | KHBRMXVUQOVORD-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general multi-step synthesis for a related compound, 3-bromo-5-methylpyridine, has been described. Such syntheses often involve the transformation of pyridine derivatives through bromination reactions[4]. One patented method involves the following key transformations[5]:

-

Condensation and Decarboxylation: Reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine, and subsequent decarboxylation under acidic conditions to yield 3-nitro-5-methylpyridine.

-

Hydrogenation Reduction: The resulting 3-nitro-5-methylpyridine is subjected to hydrogenation reduction using a Pd/C catalyst in a methanol solvent to produce 3-amino-5-methylpyridine.

-

Diazotization and Bromination: The 3-amino-5-methylpyridine is reacted with an acid to form a salt. This is followed by cooling and the dropwise addition of liquid bromine and a sodium nitrite water solution. The pH is then adjusted to alkaline, and the final product, 3-bromo-5-methylpyridine, is obtained after extraction, drying, and concentration[5].

It is plausible that this compound could be synthesized from a related precursor, such as an amino-substituted methylpyridine, through diazotization followed by bromination[4].

// Nodes A [label="Diethyl Malonate + 3-nitro-5-chloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Condensation & Decarboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3-nitro-5-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Hydrogenation Reduction (Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="3-amino-5-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Diazotization & Bromination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="3-bromo-5-methylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for a related compound synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed[1]

-

Causes skin irritation[1]

-

Causes serious eye damage[1]

-

May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound[2]. It is classified under Storage Class 11 as a combustible solid[2]. Always consult the material safety data sheet (MSDS) for complete safety and handling information.

References

- 1. This compound | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴-2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-BROMO-5-HYDROXY-2-PICOLINE | 186593-45-3 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Spectral Data Analysis of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-2-hydroxy-5-methylpyridine (CAS No. 17282-02-9). Due to the limited availability of public domain spectral data for this specific compound, this guide outlines the expected spectral characteristics based on its chemical structure and provides detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

-

IUPAC Name: 3-bromo-5-methyl-1H-pyridin-2-one

-

Synonyms: 3-Bromo-5-methylpyridin-2-ol, 3-Bromo-5-methyl-2(1H)-pyridinone, 3-Bromo-2-hydroxy-5-picoline[1]

-

Molecular Formula: C₆H₆BrNO[2]

-

Chemical Structure:

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 11-13 | Broad Singlet | 1H | N-H (pyridinone) |

| ~ 7.5 - 7.8 | Singlet | 1H | H-4 (Aromatic) |

| ~ 7.2 - 7.5 | Singlet | 1H | H-6 (Aromatic) |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 - 165 | C=O (Carbonyl) |

| ~ 140 - 145 | C-5 (Aromatic) |

| ~ 135 - 140 | C-6 (Aromatic) |

| ~ 120 - 125 | C-4 (Aromatic) |

| ~ 105 - 110 | C-3 (C-Br) |

| ~ 15 - 20 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound has been reported using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] While the full dataset is not publicly available, the expected characteristic absorption bands are listed below, with reference to a similar compound, 5-bromo-2,3-dihydroxy pyridine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3200 | Medium | N-H Stretch (pyridinone) |

| 3000 - 3100 | Weak | C-H Stretch (aromatic) |

| 2850 - 2950 | Weak | C-H Stretch (methyl) |

| ~ 1680 | Strong | C=O Stretch (pyridinone) |

| 1600 - 1450 | Medium | C=C Stretch (aromatic ring) |

| ~ 570 | Medium | C=O in-plane bend |

| Below 1000 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrum Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 108 | Medium | [M - Br]⁺ |

| 80 | Medium | [M - Br - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a standard spectrum.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

FT-IR Spectroscopy (KBr Pellet Method)

The reported method for obtaining the IR spectrum was the KBr pellet technique.[1] A detailed protocol is as follows:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (Electron Impact)

A general protocol for obtaining an EI mass spectrum of a small aromatic compound is as follows:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC-MS).

-

Ionization:

-

Mass Analysis:

-

Analyzer Type: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-400.

-

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

Solubility Profile of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-hydroxy-5-methylpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure and general principles of organic chemistry. Furthermore, it outlines detailed, standardized experimental protocols for the systematic determination of its solubility in common laboratory solvents, equipping researchers with the methodology to generate precise quantitative data for their specific applications.

Theoretical Solubility Profile

This compound (C₆H₆BrNO, Molar Mass: 188.02 g/mol ) is a substituted pyridine derivative with functional groups that dictate its solubility behavior.[1] The key structural features influencing its solubility are the pyridine ring, the hydroxyl group, the bromine atom, and the methyl group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it capable of acting as a hydrogen bond acceptor. This contributes to its potential solubility in protic solvents. Pyridine itself is miscible with a wide range of solvents, including water and many organic solvents.[2][3]

-

Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This functional group significantly increases the likelihood of solubility in polar protic solvents like water, ethanol, and methanol.

-

Bromine Atom (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule. However, its larger size compared to hydrogen increases the molecular weight and surface area, which can slightly decrease solubility in very polar solvents like water.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic functional group. Its presence will generally decrease solubility in polar solvents and increase solubility in nonpolar or weakly polar organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted. The presence of both hydrogen-bonding groups (hydroxyl and pyridine nitrogen) and a nonpolar region (methyl group and the aromatic ring) suggests that this compound will exhibit a range of solubilities across different solvents.

Predicted Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate the polar functional groups effectively.

-

Moderate to High Solubility: Expected in lower alcohols like methanol and ethanol, as they are polar protic solvents capable of hydrogen bonding with the solute.

-

Moderate Solubility: Acetone, a polar aprotic solvent, is likely to be a reasonably good solvent.

-

Low to Moderate Solubility: In less polar solvents like ethyl acetate and dichloromethane, solubility is expected to be moderate.

-

Low Solubility: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the significant polarity of the molecule.

-

Slightly Soluble in Water: The presence of the hydrophobic methyl group and the bromine atom may limit its solubility in water, despite the presence of the hydroxyl group and pyridine nitrogen. The overall solubility will be a balance between the hydrophilic and hydrophobic parts of the molecule. For a structurally similar compound, 2-Bromo-5-hydroxy-3-methylpyridine, the solubility in water is described as low.

Quantitative Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | Hydrogen bonding potential from -OH and pyridine N is offset by the hydrophobic -CH₃ and -Br groups. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | Soluble | Polar protic solvent, similar to ethanol but more polar. |

| Acetone | Soluble | Polar aprotic solvent, good general solvent for many organic compounds. |

| Ethyl Acetate | Moderately Soluble | Medium polarity solvent. |

| Dichloromethane | Moderately Soluble | Moderately polar solvent. |

| Chloroform | Moderately Soluble | Similar to dichloromethane. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, similar to DMSO. |

| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar molecule. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that some solid remains undissolved.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer, and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique:

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.

-

High-Performance Liquid Chromatography (HPLC): This is a more universal and accurate method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Create a calibration curve of peak area versus concentration.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less accurate, especially for lower solubilities.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Workflow for Solubility Determination

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Tautomerism of 3-bromo-5-methyl-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-5-methyl-1H-pyridin-2-one, a substituted pyridinone, exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) and lactim (enol) structures. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, polarity, and potential for intermolecular interactions, which are of paramount importance in the context of drug design and development. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, as well as the electronic effects of the substituents on the pyridine ring. This guide provides a comprehensive overview of the tautomerism of 3-bromo-5-methyl-1H-pyridin-2-one, including theoretical considerations, experimental methodologies for characterization, and the anticipated influence of the bromo and methyl substituents on the tautomeric preference.

Introduction to Pyridin-2-one Tautomerism

Pyridin-2-one and its derivatives can undergo proton transfer to exist in two tautomeric forms: the 2-pyridone (lactam or keto) form and the 2-hydroxypyridine (lactim or enol) form. The relative stability of these tautomers is influenced by several factors, including aromaticity, intramolecular and intermolecular hydrogen bonding, and solvent polarity.[1]

Generally, in the gas phase or in non-polar solvents, the 2-hydroxypyridine tautomer is often favored due to its aromatic character.[2][3] Conversely, in polar solvents and in the solid state, the 2-pyridone form typically predominates. This shift is attributed to the high polarity of the lactam's amide group, which is stabilized by polar solvent molecules and can form strong intermolecular hydrogen-bonded dimers.[2][3]

The Tautomeric Equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one

The tautomeric equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one involves the interconversion between the 3-bromo-5-methyl-1H-pyridin-2-one (keto form) and 3-bromo-5-methyl-pyridin-2-ol (enol form).

Influence of Substituents

The electronic properties of the bromo and methyl substituents are expected to modulate the tautomeric equilibrium.

-

3-Bromo Substituent: The bromine atom is an electron-withdrawing group via the inductive effect, but a weak deactivator due to the resonance effect. Its presence at the 3-position is likely to influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Computational studies on substituted pyridones suggest that electron-withdrawing groups can have a variable effect on the equilibrium, which is often dependent on their position and the interplay of inductive and resonance effects.[4]

-

5-Methyl Substituent: The methyl group is an electron-donating group through induction and hyperconjugation. This is expected to increase the electron density in the ring, potentially favoring the lactam form by stabilizing the partial positive charge on the nitrogen atom.

Solvent Effects on the Tautomeric Equilibrium

The solvent plays a crucial role in determining the predominant tautomer. Based on studies of similar pyridinone systems, the following trend is expected:

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Water | 80.1 | Keto (3-bromo-5-methyl-1H-pyridin-2-one) | High polarity and hydrogen bonding capacity strongly stabilize the polar lactam form. |

| Methanol | 32.7 | Keto | Polar protic solvent that can stabilize the lactam tautomer. |

| Acetonitrile | 37.5 | Keto | Polar aprotic solvent favoring the more polar tautomer. |

| Chloroform | 4.8 | Mixture of Keto and Enol | Intermediate polarity may allow for a significant population of both tautomers. |

| Cyclohexane | 2.0 | Enol (3-bromo-5-methyl-pyridin-2-ol) | Non-polar solvent favors the less polar, aromatic enol form. |

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of 3-bromo-5-methyl-1H-pyridin-2-one.

Experimental Protocols for Tautomer Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[5][6] The principle lies in the fact that the keto and enol forms will have distinct chemical shifts for their respective protons and carbons. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-2-hydroxy-5-methylpyridine Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxy-5-methylpyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of potentially bioactive molecules.[1][2] While the direct biological activities of this compound are not extensively documented, its strategic functionalization provides a gateway to novel derivatives with significant therapeutic promise. This technical guide explores the potential biological activities of compounds derived from this compound, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. This document summarizes key synthetic strategies, presents quantitative biological data, details experimental protocols, and visualizes relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: this compound as a Precursor in Medicinal Chemistry

This compound is a pyridine derivative characterized by the presence of bromo, hydroxyl, and methyl functional groups.[2] These groups offer multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.[2] Its utility is particularly noted in the development of pharmaceuticals, especially anti-inflammatory and analgesic drugs, as well as in biochemical research related to enzyme inhibition and receptor binding.[1][3] The core pyridine structure is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its derivatives in medicinal chemistry.

Synthetic Pathways from this compound

The chemical versatility of this compound allows for its participation in a variety of organic reactions to yield more complex derivatives. A key synthetic strategy is the Suzuki cross-coupling reaction, where the bromo substituent is replaced with various aryl or heteroaryl groups, a common method for generating biaryl compounds with potential biological activities.

Below is a general workflow illustrating the synthesis of a hypothetical bioactive pyridine derivative from this compound.

Potential Biological Activities of Derivatives

While direct studies on this compound are limited, extensive research on structurally related pyridine derivatives demonstrates their potential in various therapeutic areas.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in cancer research, with many exhibiting potent antiproliferative effects. The mode of action for many pyridine-based anticancer agents involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

A hypothetical signaling pathway for a pyridine derivative acting as a kinase inhibitor is depicted below.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-bridged combretastatin analogues | MDA-MB-231 (Breast) | 0.00313 - 0.0687 | [4] |

| Pyridine-coumarin hybrids | HepG-2 (Liver) | Varies | [5] |

| Imidazo[1,2-a]pyridine derivatives | DU-145 (Prostate) | Varies | [5] |

| Thiazolo[4,5-b]pyridine derivatives | MCF-7 (Breast) | >10 | [5] |

Anti-inflammatory Activity

Pyridine-containing compounds have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX-1 and COX-2).

Below is a diagram illustrating the general workflow for evaluating the anti-inflammatory activity of synthesized compounds.

Table 2: Anti-inflammatory Activity of Representative Pyridine Derivatives

| Compound Class | Assay | Activity | Reference |

| Pyrazole-Pyridine Hybrids | COX-2 Expression (2−ΔΔct) | 2.9 - 25.8 | [6] |

| Morpholinopyrimidine Derivatives | NO Production Inhibition | Active at non-cytotoxic concentrations | [7] |

| 3-Arylphthalides | NO Production Inhibition | 76.31% - 86.47% | [8] |

Antimicrobial Activity

The pyridine scaffold is also a key component in a number of antimicrobial agents. Derivatives can exhibit activity against a range of pathogens, including bacteria and fungi.

Table 3: Antimicrobial Activity of Representative Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thienopyridine Derivatives | E. coli | 0.0195 | [8] |

| Thienopyridine Derivatives | B. mycoides | <0.0048 | [8] |

| Thienopyridine Derivatives | C. albicans | <0.0048 | [8] |

| N-hydroxy-pyridoxazinone Derivatives | C. albicans | 62.5 | [6] |

| N-hydroxy-pyridoxazinone Derivatives | E. faecalis | 7.8 | [6] |

| N-hydroxy-pyridoxazinone Derivatives | S. aureus | 31.2 | [6] |

Experimental Protocols

General Procedure for Suzuki Cross-Coupling Reaction

A mixture of the bromo-pyridine derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like K2CO3 or Cs2CO3 (2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[9]

MTT Assay for Anticancer Activity

Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the test compounds. After 24 hours of incubation, the production of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of nitrite using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite in the samples is calculated from a sodium nitrite standard curve.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile precursor in medicinal chemistry. While the compound itself may not possess significant biological activity, its derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility and the capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutic candidates. Future research should focus on the synthesis and screening of a broader range of derivatives of this compound to fully explore its therapeutic potential. Further mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial for the rational design and optimization of more potent and selective drug candidates.

References

- 1. muzeum.uw.edu.pl [muzeum.uw.edu.pl]

- 2. chemimpex.com [chemimpex.com]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety and handling protocols, and relevant experimental procedures. The information is intended to support laboratory research and development activities.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-bromo-5-methyl-1H-pyridin-2-one, is a halogenated pyridine derivative.[1] Its structure incorporates a pyridine ring with bromo, hydroxyl, and methyl substituents, which contribute to its reactivity and utility as a building block in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 17282-02-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| IUPAC Name | 3-bromo-5-methyl-1H-pyridin-2-one | [1] |

| Synonyms | 3-Bromo-2-hydroxy-5-picoline | |

| IR Spectrum (KBr) | Bruker Tensor 27 FT-IR | [1] |

| ¹H NMR Spectrum | Experimental data not found in the searched literature. Representative data for the related compound 3-Bromo-5-methylpyridine is available. | |

| ¹³C NMR Spectrum | Experimental data not found in the searched literature. Representative data for related pyridine derivatives is available. | |

| Mass Spectrum | Experimental data not found in the searched literature. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

2.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Danger | H335: May cause respiratory irritation |

2.2. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]

2.3. Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be adapted from the synthesis of related brominated pyridines. The following is a representative protocol based on the diazotization of an amino-pyridine precursor.

3.1. Synthesis of this compound from 2-Amino-3-bromo-5-methylpyridine

This procedure involves the diazotization of the amino group followed by hydrolysis.

-

Step 1: Diazotization

-

Dissolve 2-amino-3-bromo-5-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure the complete formation of the diazonium salt.

-

-

Step 2: Hydrolysis

-

Gently heat the reaction mixture containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.

-

Monitor the reaction for the cessation of gas evolution.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.

-

Collect the solid product by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals: It serves as a building block for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3] Its derivatives are investigated for their potential as enzyme inhibitors.[4]

-

Agrochemicals: This compound is used in the synthesis of new herbicides and fungicides.[3]

Visualizations

5.1. General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a chemical compound like this compound in a research laboratory setting.

Caption: General laboratory workflow for chemical synthesis.

5.2. Hazard Communication Logic

This diagram outlines the logical flow from chemical properties to hazard communication for a substance like this compound.

Caption: Logic for communicating chemical hazards.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

Introduction

3-Bromo-2-hydroxy-5-methylpyridine is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its functional groups—a hydroxyl group, a bromine atom, and a methyl group on a pyridine ring—offer multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-amino-5-methylpyridine. The described method is based on a Sandmeyer-type reaction, involving diazotization of the primary amine followed by bromo-hydroxylation.

Reaction Scheme

The synthesis proceeds in a one-pot reaction via two main conceptual steps:

-

Diazotization: The amino group of 2-amino-5-methylpyridine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrobromic acid).

-

Bromo-hydroxylation: The intermediate diazonium salt is subsequently decomposed in the presence of bromide ions and water to yield the final product, this compound. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]

The overall transformation can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a general guideline. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-methylpyridine | ≥98% | Sigma-Aldrich |

| Hydrobromic acid (HBr) | 48% aqueous solution | Fisher Scientific |

| Sodium nitrite (NaNO₂) | ≥97% | Merck |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | VWR |

| Deionized water | In-house | |

| Round-bottom flask | Pyrex | |

| Magnetic stirrer and stir bar | IKA | |

| Dropping funnel | Kimble | |

| Ice bath | ||

| Buchner funnel and filter paper | Whatman | |

| pH paper or pH meter | ||

| Rotary evaporator | Heidolph |

Procedure

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyridine (e.g., 10.8 g, 0.1 mol).

-

Carefully add 48% hydrobromic acid (60 mL) to the flask while stirring. The mixture may warm up; ensure it is done in a well-ventilated fume hood.

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the cooled pyridine solution over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Bromo-hydroxylation:

-

Slowly warm the reaction mixture to room temperature and then heat it to 60-70 °C. The evolution of nitrogen gas will be observed.

-

Maintain this temperature for 1-2 hours, or until the gas evolution ceases. The color of the solution will likely change.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration using a Buchner funnel and wash it with cold water.

-

If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrobromic acid is highly corrosive. Handle with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

The diazotization reaction can be exothermic and produce nitrogen gas. Ensure proper temperature control and pressure release.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on similar reported syntheses. Actual results may vary depending on the specific conditions and scale of the reaction.

| Parameter | Value |

| Starting Material | 2-Amino-5-methylpyridine |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 |

| Reaction Temperature | 0-5 °C (diazotization) |

| 60-70 °C (hydrolysis) | |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-75% |

| Appearance of Product | Off-white to pale-yellow solid |

| Purity (by HPLC/NMR) | >95% after purification |

Visualizations

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism Concept)

The Sandmeyer reaction proceeds via a free radical mechanism. A simplified conceptual pathway is illustrated below.

Caption: Conceptual mechanism of the Sandmeyer-type reaction.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The authors are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols for the Use of 3-Bromo-2-hydroxy-5-methylpyridine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 3-Bromo-2-hydroxy-5-methylpyridine as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is a valuable scaffold in medicinal chemistry, primarily employed in the construction of more complex molecules through various cross-coupling reactions.[1][2] Its functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl-substituted pyridine ring—offer multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1][2]

Key Applications in Pharmaceutical Synthesis

This compound is predominantly used as a key intermediate in palladium- and copper-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern drug discovery for assembling the core structures of many pharmaceutical compounds.

1. Suzuki-Miyaura Coupling for C-C Bond Formation: The bromine atom at the 3-position of the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. This reaction is a powerful method for synthesizing 3-aryl-2-hydroxy-5-methylpyridine derivatives, which are common motifs in biologically active molecules.

2. Copper-Catalyzed N-Arylation for C-N Bond Formation: The hydroxyl group can be leveraged in copper-catalyzed N-arylation reactions, though more commonly, the bromine atom can participate in coupling with amines and amides to introduce nitrogen-containing substituents. This is a crucial transformation for accessing a diverse range of pharmaceutical scaffolds.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and copper-catalyzed amination reactions based on structurally similar bromopyridine derivatives. These data serve as a guide for reaction optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Data is representative for Suzuki-Miyaura coupling of substituted bromopyridines and should be optimized for this compound.[3]

Table 2: Copper-Catalyzed Amination of Halopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 10 | 87 |

| 2 | Piperidine | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 8 | 85 |

| 3 | Aniline | CuI (10) | 1,2-Diol (10) | K₂CO₃ (3) | DMSO | 120 | 14 | 72 |

Data is representative for the copper-catalyzed amination of 2-hydroxy-5-halopyridines.[4]

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-2-hydroxy-5-methylpyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-